molecular formula C10H14N2O3S B2678940 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1552162-39-6

3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2678940
CAS No.: 1552162-39-6
M. Wt: 242.29
InChI Key: DYBPFWDNNILGMG-UHFFFAOYSA-N
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Description

3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a piperidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: This can be achieved through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Piperidinylsulfonyl Group: This step often involves the reaction of the pyridinone core with piperidine and a sulfonylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridinone core.

Scientific Research Applications

3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The piperidinylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is unique due to the presence of the piperidinylsulfonyl group, which imparts specific chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-10-9(5-4-6-11-10)16(14,15)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBPFWDNNILGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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